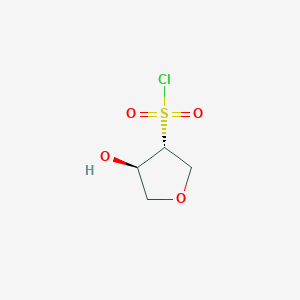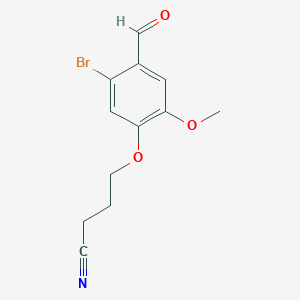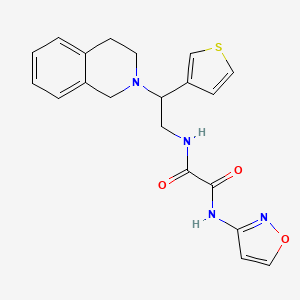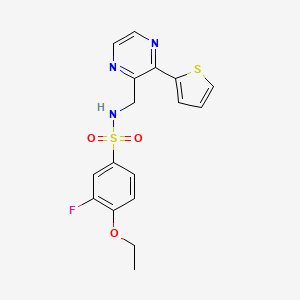![molecular formula C21H16N2OS B2608484 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide CAS No. 313276-96-9](/img/structure/B2608484.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The initial step involved the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .
Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .
Chemical Reactions Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : Several studies have synthesized derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide and evaluated their potential as antitumor agents. For instance, Yurttaş et al. (2015) synthesized derivatives with different heterocyclic rings and found considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Additionally, Tay et al. (2012) observed notable anticancer activity in some of their synthesized compounds (Tay, Yurttaş, & Demirayak, 2012).
Antimicrobial Agents : Compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have shown potent antimicrobial activity against a range of bacterial and fungal species, including pathogens and food contaminating species. Incerti et al. (2017) highlighted the strong antimicrobial properties of these compounds (Incerti et al., 2017).
Anticonvulsant Evaluation : Research has also been conducted on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. Nath et al. (2021) found that certain compounds displayed significant anticonvulsant activity, identifying them as effective against conditions like epilepsy (Nath et al., 2021).
Metabolic Stability in Drug Development : Stec et al. (2011) investigated various heterocyclic analogues as an alternative to the benzothiazole ring to improve metabolic stability in drug development, finding compounds with similar in vitro potency and in vivo efficacy (Stec et al., 2011).
Selective T-type Calcium Channel Blocker : Bezençon et al. (2017) discovered and characterized N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers, identifying a clinical candidate for the treatment of generalized epilepsies (Bezençon et al., 2017).
Anticancer Agents : Altıntop et al. (2019) synthesized a series of N-(6-substituted benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides and evaluated their cytotoxic effects on various human cell lines, identifying potent anticancer agents (Altıntop et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide tuberculosis .
Mode of Action
The exact mode of action of This compound Benzothiazole derivatives have been known to interact with their targets leading to inhibitory effects .
Biochemical Pathways
The biochemical pathways affected by This compound tuberculosis .
Pharmacokinetics
The ADME properties of This compound Benzothiazole derivatives have been found to exhibit promising activity against various targets, suggesting they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound Benzothiazole derivatives have been found to exhibit potent inhibitory activity against various targets, suggesting they may lead to the inhibition of these targets .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions may influence the properties of these compounds .
Zukünftige Richtungen
Benzothiazole derivatives have been extensively studied for their diverse biological activities and continue to be a subject of interest in medicinal chemistry . Future research may focus on exploring other biological activities of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide” and its potential applications in medicine.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(14-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h1-13H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKDXJVPDPHBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2608403.png)

![(1S,5R)-1beta-Methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2608405.png)



![N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide](/img/structure/B2608412.png)
![4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2608415.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2608416.png)




![2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2608423.png)
